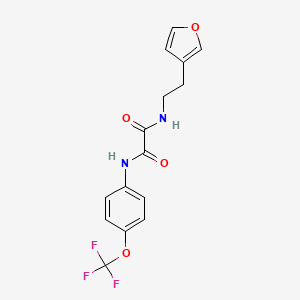

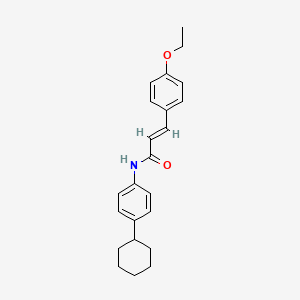

![molecular formula C19H18N4O2 B3012449 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380079-18-3](/img/structure/B3012449.png)

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a multifaceted molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The presence of a benzoxazole ring, a piperidine moiety, and a pyridine nucleus suggests that this compound could be of interest due to its potential biological activities and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and multi-component synthesis strategies. For instance, a piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles has been developed to access 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, which indicates the utility of piperidine in facilitating cyclization reactions to form complex heterocyclic systems . Additionally, a three-component synthesis involving malononitrile, an aldehyde, and piperidine has been reported to yield a novel pyridine derivative, showcasing the versatility of piperidine in multi-component reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related research. Piperidine has been shown to mediate cyclization reactions, which could be relevant for the synthesis of the compound . Moreover, the reaction of related compounds with malononitrile suggests that the nitrile group can participate in reactions with active methylene compounds, potentially leading to the formation of new heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" are not detailed in the provided papers, the properties of similar compounds can be deduced. For example, the solubility of the compound in organic solvents such as methanol can be inferred from the synthesis methods used . The stability of the compound under various conditions, its melting point, and its reactivity with other chemical reagents would be important characteristics to consider in further studies.

Scientific Research Applications

Synthesis and Characterization

- Novel 4-Pyrrolidin-3-cyanopyridine derivatives, including compounds similar to the specified chemical structure, were synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds exhibited minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).

- The structure of novel pyridine derivatives, including those with piperidine and benzoxazole moieties, was confirmed using various spectroscopic techniques, underscoring the importance of detailed structural analysis in understanding the properties of these compounds (Wu Feng, 2011).

Biological Activity

- Piperidine-mediated syntheses of thiazolyl chalcones and their derivatives, which share structural similarities with the specified chemical, demonstrated significant antimicrobial properties. This suggests that modifications of the core structure could lead to compounds with enhanced biological activities (Venkatesan & Maruthavanan, 2011).

- A study focused on the synthesis and antimicrobial activities of new pyridine derivatives, similar in structure to the specified compound, revealed considerable antibacterial potential, indicating the promise of such compounds in antimicrobial research (Patel & Agravat, 2009).

Molecular Docking and Antioxidant Activity

- The antioxidant and antimicrobial activities of a series of compounds, including tetrahydropyrimidine derivatives that share structural features with the specified chemical, were evaluated. Molecular docking studies were conducted to predict interactions with key biological targets, suggesting potential applications in the design of drugs with specific mechanisms of action (Bassyouni et al., 2012).

properties

IUPAC Name |

2-[[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c20-11-14-7-8-21-18(10-14)24-13-15-4-3-9-23(12-15)19-22-16-5-1-2-6-17(16)25-19/h1-2,5-8,10,15H,3-4,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUXCOZGUOWSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)COC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

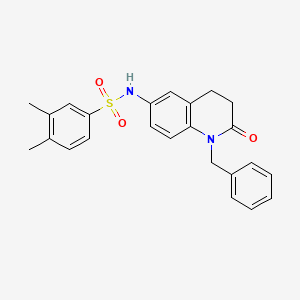

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

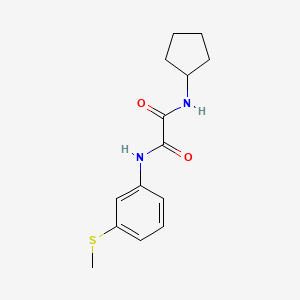

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

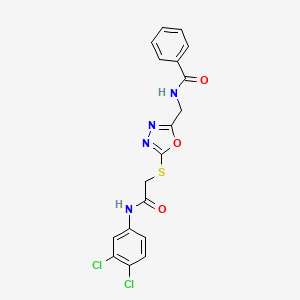

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)